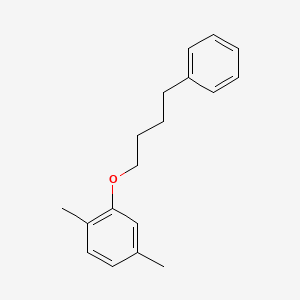

1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2-(4-phenylbutoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-15-11-12-16(2)18(14-15)19-13-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVBBAUMCHXVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500904-64-3 | |

| Record name | 1,4-Dimethyl-2-(4-phenylbutoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500904643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94B94M38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 1,4 Dimethyl 2 4 Phenylbutoxy Benzene

Retrosynthetic Analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ether linkage (C-O bond), which is the central functional group. youtube.comyoutube.com This approach suggests two primary precursor molecules: an activated derivative of 2,5-dimethylphenol (B165462) and a 4-phenylbutyl group with a suitable leaving group. youtube.comyoutube.com

The two main retrosynthetic pathways are:

Pathway A: Disconnecting the aryl C-O bond, which points to 2,5-dimethylphenol (or its corresponding phenoxide) as the nucleophile and a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane) as the electrophile. youtube.commasterorganicchemistry.com This is the most common and direct approach, typically realized through the Williamson ether synthesis. masterorganicchemistry.com

Pathway B: An alternative disconnection involves a reaction between an aryl halide, such as 2-bromo-1,4-dimethylbenzene, and 4-phenyl-1-butanol (B1666560). This route is characteristic of coupling reactions like the Ullmann condensation or modern palladium-catalyzed methods. wikipedia.orgwikipedia.org

The choice between these pathways depends on factors like the availability of starting materials, reaction efficiency, and the desired scale of the synthesis.

Development of Key Carbon-Oxygen Bond Forming Reactions

The formation of the aryl ether bond is the cornerstone of this synthesis. Several classical and modern methods can be employed, each with its own set of advantages and challenges.

Williamson Ether Synthesis Approaches to this compound

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org

In the context of synthesizing this compound, this involves the reaction of 2,5-dimethylphenoxide with a 4-phenylbutyl halide. The phenoxide is generated in situ by treating 2,5-dimethylphenol with a strong base. numberanalytics.com

Key Parameters for Optimization:

Base and Solvent: The choice of base and solvent is critical for high yields. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective for deprotonating the phenol (B47542). numberanalytics.comnumberanalytics.com The use of phase-transfer catalysts, like quaternary ammonium (B1175870) salts, can also enhance reaction rates. numberanalytics.com

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Therefore, 1-bromo-4-phenylbutane (B79780) or 1-iodo-4-phenylbutane would be preferred electrophiles.

Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate, often in the range of 50-100 °C. byjus.com However, excessively high temperatures can lead to side reactions. numberanalytics.com Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times from hours to minutes. sacredheart.edu

| Base | Solvent | Leaving Group on Butyl Chain | Typical Yield (%) |

| Sodium Hydride (NaH) | DMF | Bromide | ~85-95 |

| Potassium Carbonate (K2CO3) | Acetone | Iodide | ~70-85 |

| Sodium Hydroxide (B78521) (NaOH) | DMSO | Bromide | ~60-75 |

Ullmann Condensation Strategies for Aryl Ether Formation

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from an aryl halide and an alcohol. wikipedia.orgnih.gov This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, with less reactive aryl halides. acs.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures (often over 150-200 °C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgacs.org

For the synthesis of this compound, this would involve the coupling of 2-halo-1,4-dimethylbenzene with 4-phenyl-1-butanol in the presence of a copper catalyst. Modern advancements have led to the development of milder Ullmann-type reactions using soluble copper(I) catalysts and ligands, which can proceed at lower temperatures and with greater functional group tolerance. nih.gov

Palladium-Catalyzed C-O Coupling Reactions

Modern organometallic chemistry offers powerful alternatives to classical methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a versatile route to aryl ethers under relatively mild conditions. wikipedia.orgorganic-chemistry.org This reaction can tolerate a wide range of functional groups and is often more efficient than the Ullmann condensation. rsc.org

This approach would couple an aryl halide or triflate (e.g., 2-bromo-1,4-dimethylbenzene) with an alcohol (4-phenyl-1-butanol). The success of the Buchwald-Hartwig C-O coupling heavily relies on the choice of the phosphine (B1218219) ligand coordinated to the palladium catalyst. sigmaaldrich.comlookchem.com Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to facilitate the catalytic cycle. lookchem.comresearchgate.net These reactions are particularly advantageous when dealing with sterically hindered substrates. nih.govacs.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 85-110 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

| [(allyl)PdCl]₂ | CyPF-tBu | Cs₂CO₃ | Toluene | 90 |

Strategies for Aromatic Ring Functionalization and Alkyl Chain Incorporation

2,5-Dimethylphenol: This precursor can be synthesized from p-xylene (B151628) through various methods. One common industrial route involves the sulfonation of p-xylene, followed by alkali fusion of the resulting sulfonic acid. google.com Alternative green chemistry approaches aim for direct hydroxylation of p-xylene, though these are often still in development. google.com It is also commercially available. sigmaaldrich.comnist.govnih.gov

4-Phenyl-1-butanol and its Derivatives: 4-Phenyl-1-butanol can be prepared through the Friedel-Crafts acylation of benzene (B151609) with γ-butyrolactone, followed by reduction of the resulting keto-acid. guidechem.com A novel synthesis involves the reaction of tetrahydrofuran (B95107) with an acyl chloride, followed by a Friedel-Crafts alkylation with benzene and subsequent hydrolysis. google.com The corresponding alkyl halide, 4-phenylbutyl bromide, can be synthesized from 4-phenyl-1-butanol via reaction with a brominating agent or from 4-bromobutyric acid. google.comtcichemicals.comnih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of the final product and its synthetic intermediates is essential to obtain a compound of high purity. Given the likely properties of this compound—a high-boiling, non-polar liquid or low-melting solid—several techniques are applicable.

Extraction and Washing: After the reaction, a standard workup procedure would involve quenching the reaction mixture, followed by extraction with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether. The organic layer is then washed with water and brine to remove inorganic salts and other water-soluble impurities.

Column Chromatography: For the removal of unreacted starting materials and byproducts, silica (B1680970) gel column chromatography is a highly effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be employed.

Distillation: If the compound is a liquid with sufficient thermal stability, vacuum distillation can be an excellent method for purification, especially on a larger scale. rochester.edu This is particularly useful for separating compounds with different boiling points. rochester.edu

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

The purity of the final compound and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). sacredheart.edu

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of a synthetic route are critical metrics for its viability in both laboratory and potential industrial settings. For the synthesis of this compound, a comparative analysis of two primary methods, the Williamson ether synthesis and the Mitsunobu reaction, reveals distinct advantages and disadvantages.

The Williamson ether synthesis is a widely used and straightforward method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or other substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of 2,5-dimethylphenoxide with a 4-phenylbutyl halide. This method is generally favored for its simplicity and the use of relatively inexpensive reagents. wikipedia.org However, its effectiveness is highest with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.comyoutube.com

The Mitsunobu reaction offers an alternative route that converts a primary or secondary alcohol into various functional groups, including ethers. organic-chemistry.orgwikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgnih.gov For the target compound, this would involve reacting 2,5-dimethylphenol (the nucleophile) with 4-phenylbutan-1-ol. A key feature of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol carbon, which is a powerful tool in complex syntheses, although not relevant for this specific achiral molecule. organic-chemistry.orgnih.gov A significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. wikipedia.orgtcichemicals.com

A comparative overview of these two potential synthetic routes is presented below.

Interactive Data Table: Comparison of Synthetic Routes for this compound

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reactants | 2,5-dimethylphenol, a base (e.g., NaH), and 4-phenylbutyl halide (e.g., bromide). youtube.comyoutube.com | 2,5-dimethylphenol, 4-phenylbutan-1-ol, PPh(_3), and DEAD/DIAD. organic-chemistry.orgwikipedia.org |

| Mechanism | S(_N)2 Nucleophilic Substitution. wikipedia.orgmasterorganicchemistry.com | Redox-condensation reaction. nih.govbeilstein-journals.org |

| Typical Yields | Generally good to high, especially with primary halides. | Variable, but often good to high (e.g., 70-90%). nih.gov |

| Byproducts | Inorganic salt (e.g., NaBr). wikipedia.org | Triphenylphosphine oxide and a reduced hydrazine derivative. wikipedia.orgtcichemicals.com |

| Purification | Generally straightforward; byproduct is often water-soluble and easily removed. | Can be challenging due to the need to separate the product from high-boiling byproducts. tcichemicals.com |

| Reaction Conditions | Often requires a strong base and can be run in various solvents. masterorganicchemistry.comyoutube.com | Mild, neutral conditions, typically at or below room temperature. wikipedia.orgtcichemicals.com |

| Substrate Scope | Best for primary alkyl halides; secondary and tertiary halides can lead to elimination. wikipedia.orgmasterorganicchemistry.com | Works well for primary and secondary alcohols; nucleophile should have a pKa < 13. organic-chemistry.orgtcichemicals.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Greener Solvents and Catalysis: The choice of solvent is crucial. While traditional syntheses might use solvents like benzene or chlorinated hydrocarbons, greener alternatives are sought. For instance, acetonitrile (B52724) has been identified as a "greener" and effective solvent for some oxidative coupling reactions, offering a better balance between conversion and selectivity compared to benzene or dichloromethane.

For the Williamson synthesis, Phase-Transfer Catalysis (PTC) presents a significant green chemistry improvement. slideshare.net PTC involves using a catalyst, such as a quaternary ammonium salt, to transfer a reactant from an aqueous phase to an organic phase where the reaction occurs. This can eliminate the need for anhydrous conditions and strong, hazardous bases like sodium hydride, allowing the use of aqueous sodium hydroxide instead. This approach can lead to faster reactions, higher yields, and a simplified workup process. slideshare.net

Waste Reduction and Byproduct Management: The primary challenge for the Mitsunobu reaction from a green perspective is waste management. The separation of the desired ether from triphenylphosphine oxide can be difficult. To address this, researchers have developed modified reagents, such as resin-bound triphenylphosphine or alternative azodicarboxylates, whose byproducts can be more easily removed by filtration, simplifying purification and potentially allowing for reagent recycling. wikipedia.org

Chemical Reactivity and Transformation Studies of 1,4 Dimethyl 2 4 Phenylbutoxy Benzene

Electrophilic Aromatic Substitution Reactions on the Dimethylbenzene Moiety

The dimethylbenzene ring in 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups and the 4-phenylbutoxy group. libretexts.orgyoutube.com The oxygen atom of the ether linkage, through its lone pairs, is a strong activating group, while the methyl groups are moderately activating. libretexts.org These substituents are ortho, para-directing, meaning they will direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglibretexts.org In this specific molecule, the positions open for substitution on the aromatic ring are at C3 and C6 relative to the ether linkage. The steric hindrance from the existing substituents would likely influence the regioselectivity of these reactions.

Halogenation Studies of this compound

Specific studies on the halogenation of this compound have not been found.

In general, the halogenation of aromatic compounds like this would proceed in the presence of a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃), for chlorination and bromination. lumenlearning.comlibretexts.org The reaction involves the attack of the electron-rich aromatic ring on the polarized halogen-catalyst complex. Given the activating nature of the substituents, the reaction is expected to be faster than that of benzene (B151609) itself. The substitution would occur at the available ortho or para positions relative to the activating groups.

Table 1: Expected Products of Monohalogenation of this compound

| Reagents | Expected Major Product(s) |

|---|---|

| Br₂, FeBr₃ | 3-Bromo-1,4-dimethyl-2-(4-phenylbutoxy)benzene and/or 6-Bromo-1,4-dimethyl-2-(4-phenylbutoxy)benzene |

Note: This table is based on theoretical predictions, not on published experimental data for this specific compound.

Nitration and Sulfonation Reactions

Detailed experimental findings on the nitration and sulfonation of this compound are not available.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. chemguide.co.uklibretexts.org Sulfonation is usually achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. libretexts.orglibretexts.org Both reactions are classic examples of electrophilic aromatic substitution. The activating groups on the benzene ring would facilitate these reactions, likely at lower temperatures than required for benzene. chemguide.co.uklibretexts.org Sulfonation is notably a reversible process. libretexts.org

Table 2: Predicted Outcomes of Nitration and Sulfonation

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,4-Dimethyl-3-nitro-2-(4-phenylbutoxy)benzene and/or 1,4-Dimethyl-6-nitro-2-(4-phenylbutoxy)benzene |

Note: This table is based on theoretical predictions, not on published experimental data for this specific compound.

Friedel-Crafts Acylation and Alkylation

No specific research on the Friedel-Crafts reactions of this compound has been identified.

Friedel-Crafts reactions involve the substitution of an alkyl (alkylation) or acyl (acylation) group onto an aromatic ring. libretexts.orglibretexts.org These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). libretexts.org Acylation typically uses an acyl chloride or anhydride, while alkylation uses an alkyl halide. libretexts.orglibretexts.org The presence of the strongly activating alkoxy group can sometimes lead to complications in Friedel-Crafts reactions, such as complexation with the Lewis acid catalyst. libretexts.org Polyalkylation is a common side reaction in Friedel-Crafts alkylation, but less so in acylation due to the deactivating nature of the introduced acyl group. libretexts.org For this compound, acylation would be expected to occur at the sterically less hindered available position on the activated ring.

Table 3: Hypothetical Friedel-Crafts Acylation of this compound

| Acylating Agent | Lewis Acid Catalyst | Hypothetical Major Product |

|---|

Note: This table is based on theoretical predictions, not on published experimental data for this specific compound.

Reactions Involving the Ether Linkage

The ether linkage in this compound consists of a bond between an sp²-hybridized carbon of the aromatic ring and an sp³-hybridized carbon of the alkyl chain. This aryl-alkyl ether bond has characteristic reactivities.

Cleavage Reactions of the Aryl-Alkyl Ether Bond in this compound

Specific studies detailing the cleavage of the ether bond in this compound are absent from the literature.

Generally, the cleavage of aryl-alkyl ethers is achieved under harsh conditions using strong acids, most commonly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. wikipedia.orgmasterorganicchemistry.com In the case of an aryl-alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide, because the carbon-oxygen bond of the phenol is stronger due to the sp² hybridization of the aromatic carbon, and nucleophilic substitution on an sp² carbon is unfavorable. libretexts.org

Table 4: Expected Products of Ether Cleavage

| Reagents | Expected Products |

|---|---|

| Excess HI, heat | 1,4-Dimethyl-2-phenol and 1-iodo-4-phenylbutane |

Note: This table is based on theoretical predictions, not on published experimental data for this specific compound.

Transetherification Studies

No research on the transetherification of this compound has been found in the available literature.

Transetherification is a process where an ether exchanges its alkoxy or aryloxy group with an alcohol. This reaction is typically catalyzed by an acid or a base. Given the structure of this compound, a hypothetical acid-catalyzed transetherification with a different alcohol (R-OH) would likely proceed through a mechanism similar to ether cleavage, involving protonation of the ether oxygen. However, specific conditions and outcomes for this compound are not documented.

Reactivity of the Phenylbutoxy Side Chain

The 4-phenylbutoxy side chain presents two primary locations for chemical reactions: the alkyl chain and the terminal phenyl group. These sites can undergo various transformations, including oxidation and functionalization, to yield a range of derivatives.

Oxidation Reactions of the Alkyl Chain

The alkyl portion of the phenylbutoxy side chain is susceptible to oxidation, particularly at the benzylic position (the carbon atom adjacent to the terminal phenyl group) and potentially at the carbon atom attached to the ether oxygen.

Under strong oxidizing conditions, using reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the benzylic methylene (B1212753) group is expected to be oxidized. Depending on the reaction conditions, this could potentially lead to the formation of a ketone, 4-(2,5-dimethylphenoxy)-1-phenylbutan-1-one, or, with more aggressive oxidation, cleavage of the C-C bond to yield benzoic acid and other degradation products.

It is also conceivable that under specific catalytic conditions, selective oxidation could be achieved at other positions along the alkyl chain, though this would likely require specialized reagents to overcome the inherent reactivity of the benzylic position.

Table 1: Predicted Products of Alkyl Chain Oxidation

| Oxidizing Agent | Predicted Major Product | Potential Byproducts |

|---|---|---|

| Potassium Permanganate (hot, concentrated) | Benzoic acid | 2,5-Dimethylphenol (B165462) |

| Pyridinium Chlorochromate (PCC) | 4-(2,5-Dimethylphenoxy)-1-phenylbutan-1-one | Unreacted starting material |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of organic chemistry.

Functionalization of the Terminal Phenyl Group

The terminal phenyl group of the 4-phenylbutoxy chain is anticipated to undergo electrophilic aromatic substitution reactions. The butoxy substituent is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the point of attachment.

Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation are expected to proceed on this terminal ring. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro derivatives. youtube.com Similarly, Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acyl group, primarily at the para position due to steric hindrance at the ortho positions. umkc.edu

Table 2: Representative Electrophilic Aromatic Substitution Reactions on the Terminal Phenyl Group

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,4-Dimethyl-2-(4-(4-nitrophenyl)butoxy)benzene |

| Bromination | Br₂, FeBr₃ | 1,4-Dimethyl-2-(4-(4-bromophenyl)butoxy)benzene |

Note: The data in this table is hypothetical and based on established principles of electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Centers

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions could potentially be applied to either the dimethyl-substituted benzene ring or the terminal phenyl group.

To achieve cross-coupling on the 1,4-dimethyl-2-phenoxy moiety, it would first be necessary to introduce a leaving group, such as a halide or a triflate, onto the aromatic ring. For example, bromination of the this compound could provide a substrate for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. beilstein-journals.org

Alternatively, direct C-H activation/functionalization methodologies could be explored. Palladium-catalyzed C-H arylation, for example, could potentially be used to couple an aryl halide directly to one of the aromatic rings, although regioselectivity could be a challenge. Given the electron-donating nature of the methyl and alkoxy groups, the dimethyl-substituted ring is highly activated, making it a likely site for such reactions.

Table 3: Plausible Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki Coupling | Bromo-1,4-dimethyl-2-(4-phenylbutoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄, base | Phenyl-1,4-dimethyl-2-(4-phenylbutoxy)benzene |

| Sonogashira Coupling | Iodo-1,4-dimethyl-2-(4-phenylbutoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | (4-((2,5-Dimethylphenoxy)methyl)phenyl)(phenylethynyl)methane |

Note: The data in this table is illustrative of potential transformations and assumes prior functionalization of the aromatic ring.

Stereoselective Transformations (if applicable to chiral analogues)

The parent molecule, this compound, is achiral. However, chirality could be introduced through various synthetic modifications. For example, hydroxylation of the alkyl chain at a non-benzylic position, followed by oxidation to a ketone and subsequent asymmetric reduction, could generate a chiral alcohol.

Once a chiral analogue is formed, stereoselective transformations could be employed to control the stereochemistry of subsequent reactions. For instance, a chiral auxiliary could be attached to the molecule to direct the approach of reagents in reactions such as alkylations or additions to carbonyl groups.

Another possibility involves the use of chiral catalysts to effect enantioselective transformations on a prochiral derivative of the parent compound. For example, an asymmetrically substituted ketone derived from the parent compound could undergo enantioselective reduction using a chiral borane (B79455) reagent or a chiral metal catalyst.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformations of this compound would rely on standard physical organic chemistry techniques.

For electrophilic aromatic substitution on the terminal phenyl ring, the mechanism is expected to follow the well-established pathway involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). youtube.com The rate-determining step is typically the attack of the aromatic ring on the electrophile.

In metal-catalyzed cross-coupling reactions , the catalytic cycle generally involves oxidative addition of the organohalide to the metal center, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. rhhz.netresearchgate.net The specific details of the mechanism, including the nature of the active catalyst and the role of ligands, would need to be investigated for each specific reaction.

For oxidation reactions , the mechanism would depend on the oxidant used. For example, the oxidation of the benzylic position with KMnO₄ likely proceeds through a radical mechanism involving the abstraction of a benzylic hydrogen atom.

Kinetic studies, isotopic labeling experiments, and computational modeling could all be employed to gain a deeper understanding of the mechanisms of these and other transformations of this compound.

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

The 1D NMR spectra provide the foundational information for structural assignment, revealing the number and type of different chemical environments for hydrogen and carbon atoms.

¹H NMR Spectrum: The proton NMR spectrum of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is predicted to show distinct signals for each non-equivalent proton. The integration of these signals corresponds to the number of protons in each environment. The aromatic region would display signals for two different benzene (B151609) rings, while the aliphatic region would detail the protons of the butyl chain and the two methyl groups.

Aromatic Protons: The monosubstituted phenyl ring is expected to produce a multiplet between δ 7.15-7.30 ppm for its five protons. The trisubstituted dimethylphenoxy ring system, due to its asymmetry, would show three distinct signals for its three aromatic protons, likely appearing as singlets or narrow doublets in the δ 6.6-7.0 ppm range.

Alkyl Protons: The two methyl groups on the xylyl moiety are in different environments and are predicted to appear as sharp singlets around δ 2.2-2.3 ppm. docbrown.info The four methylene (B1212753) groups of the butoxy chain would give rise to four distinct signals. The methylene group attached to the ether oxygen (O-CH₂) is the most deshielded, expected around δ 3.9-4.0 ppm as a triplet. The benzylic methylene group (CH₂-Ph) would appear as a triplet around δ 2.7 ppm. The two central methylene groups would resonate as multiplets between δ 1.8-2.0 ppm.

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Due to the molecule's lack of symmetry, all 18 carbon atoms are chemically non-equivalent and should produce 18 distinct signals.

Aromatic Carbons: Six signals are expected for the terminal phenyl ring and six for the dimethylphenoxy ring. The carbon atoms bearing a substituent (ipso-carbons) have characteristic shifts; the oxygen-bearing carbon (C-O) is highly deshielded (around δ 155 ppm), while the other substituted carbons appear between δ 125-145 ppm. docbrown.infofiveable.me Unsubstituted aromatic carbons typically resonate between δ 110-130 ppm.

Alkyl Carbons: The two methyl carbons are expected in the upfield region, around δ 15-21 ppm. docbrown.infofiveable.me The four methylene carbons of the butoxy chain would appear between δ 25-70 ppm, with the carbon attached to the ether oxygen being the most deshielded (around δ 68 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 - 7.15 | Multiplet | 5H | Phenyl-H |

| ~ 6.95 | Singlet / Doublet | 1H | Dimethylphenoxy-H |

| ~ 6.70 | Singlet / Doublet | 1H | Dimethylphenoxy-H |

| ~ 6.65 | Singlet / Doublet | 1H | Dimethylphenoxy-H |

| ~ 3.95 | Triplet | 2H | O-CH₂ -CH₂-CH₂-CH₂-Ph |

| ~ 2.70 | Triplet | 2H | O-CH₂-CH₂-CH₂-CH₂ -Ph |

| ~ 2.25 | Singlet | 3H | Ar-CH₃ |

| ~ 2.21 | Singlet | 3H | Ar-CH₃ |

| ~ 1.90 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-CH₂-Ph |

| ~ 1.80 | Multiplet | 2H | O-CH₂-CH₂-CH₂ -CH₂-Ph |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155 | Dimethylphenoxy C -O |

| ~ 142 | Phenyl C -ipso |

| ~ 136, 130, 129, 128 | Other substituted Ar-C |

| ~ 129.5, 128.5, 126.0 | Phenyl CH |

| ~ 121, 115, 112 | Dimethylphenoxy CH |

| ~ 68 | C H₂-O |

| ~ 36 | C H₂-Ph |

| ~ 29, 26 | -(C H₂)₂- (central chain) |

| ~ 21, 16 | Ar-C H₃ |

While 1D NMR suggests the types of fragments present, 2D NMR experiments are essential to piece them together and confirm the molecule's complete covalent structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation pathway along the four methylene groups of the butoxy chain, confirming their sequence. It would also show correlations between coupled protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). libretexts.org This experiment is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at δ ~3.95 ppm would show a cross-peak to the carbon signal at δ ~68 ppm, confirming this as the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com It is the key to connecting the molecular fragments. Crucial HMBC correlations for this structure would include:

A correlation from the O-CH₂ protons (~δ 3.95 ppm) to the oxygen-bearing aromatic carbon (~δ 155 ppm), unambiguously linking the butoxy chain to the dimethylphenoxy ring.

Correlations from the benzylic CH₂ protons (~δ 2.70 ppm) to the ipso-carbon of the terminal phenyl ring (~δ 142 ppm), confirming the phenyl-butyl connection.

Correlations from the methyl protons (~δ 2.2-2.3 ppm) to their attached aromatic carbon and the adjacent ring carbons, confirming their positions on the xylyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. A NOESY spectrum could confirm the substitution pattern by showing, for example, a spatial correlation between the protons of one of the methyl groups and the adjacent aromatic proton, or between the O-CH₂ protons and a nearby aromatic proton on the dimethylphenoxy ring.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule and its fragments.

In tandem MS, a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. This allows for a detailed investigation of the molecule's fragmentation pathways, providing strong evidence for its structure. The molecular ion of this compound has an m/z of 254. scbt.com

Key fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation for phenylalkanes is cleavage at the benzylic position to form the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

Alpha Cleavage to Ether: Cleavage of the C-C bond alpha to the ether oxygen can lead to the formation of a resonance-stabilized dimethylphenoxonium ion.

McLafferty-type Rearrangement: A characteristic fragmentation for phenylalkyl ethers involves the transfer of a γ-hydrogen from the alkyl chain to the aromatic ether oxygen, followed by cleavage of the C-O bond. This would result in a fragment corresponding to the protonated dimethylphenol at m/z 122.

Loss of Phenyl group: Loss of a phenyl radical (C₆H₅•) would lead to a fragment at m/z 177.

Table 3: Predicted Key MS/MS Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 254 | [C₁₈H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 122 | [C₈H₁₀O]⁺• | McLafferty Rearrangement (Dimethylphenol ion) |

| 121 | [C₈H₉O]⁺ | Loss of phenylbutyl radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

High-Resolution Mass Spectrometry measures the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the ion, as each formula has a unique theoretical mass based on the precise masses of its constituent isotopes. rsc.orgwiley-vch.de This technique is definitive in confirming the elemental composition.

For this compound, the molecular formula is C₁₈H₂₂O. scbt.comnih.gov The calculated exact mass can be compared to the experimentally measured mass to confirm this composition.

Table 4: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺• | C₁₈H₂₂O | 254.167066 |

| [M+H]⁺ | C₁₈H₂₃O⁺ | 255.174866 |

| [M+Na]⁺ | C₁₈H₂₂ONa⁺ | 277.156810 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a fingerprint of the groups present. nih.gov

For this compound, the key vibrational modes are:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). docbrown.info

Aromatic C=C Stretching: Two to three bands are expected in the 1450-1610 cm⁻¹ region, characteristic of the two different benzene rings.

C-O-C Stretching: A strong, prominent band corresponding to the aryl-alkyl ether asymmetric stretch is expected in the 1200-1250 cm⁻¹ region. The symmetric stretch would appear near 1030-1050 cm⁻¹.

C-H Bending (Out-of-Plane): The substitution pattern of the aromatic rings gives rise to strong bands in the fingerprint region (below 900 cm⁻¹). The monosubstituted phenyl ring would show strong bands around 700-750 cm⁻¹ and ~690 cm⁻¹, while the 1,2,4-trisubstituted ring would have a characteristic absorption in the 800-880 cm⁻¹ range.

Raman spectroscopy would be particularly sensitive to the non-polar C=C bonds of the aromatic rings and the C-C backbone of the alkyl chain, providing complementary data to the IR spectrum where the polar C-O bond is a dominant feature.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1610, 1580, 1500 | C=C Stretch | Aromatic Rings |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 880 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

| 750 - 700 | C-H Out-of-Plane Bend | Monosubstituted Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are directly related to the electronic structure of the molecule, particularly the extent of conjugation.

For "this compound," the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the two aromatic rings: the 1,4-dimethylbenzene moiety and the phenyl group of the butoxy chain. The ether linkage and the saturated four-carbon chain act as insulators, preventing direct electronic conjugation between the two aromatic systems. Consequently, the UV-Vis spectrum of the entire molecule is anticipated to be a composite of the spectra of its constituent chromophores.

The electronic transitions of benzene and its simple alkylated derivatives typically occur in the UV region. Benzene itself exhibits a strong absorption band around 255 nm. The addition of methyl groups, as in 1,4-dimethylbenzene (p-xylene), generally results in a slight bathochromic (red) shift of this absorption maximum due to the electron-donating nature of the alkyl groups.

To provide a more quantitative insight, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectrum. Such calculations would involve optimizing the ground-state geometry of "this compound" and then computing the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound and its Constituent Chromophores

| Chromophore/Molecule | Predicted λmax (nm) | Transition Type | Contributing Moieties |

| Benzene | ~ 255 | π → π | Phenyl group |

| 1,4-Dimethylbenzene | ~ 265 | π → π | 1,4-Dimethylbenzene |

| This compound | ~ 270-280 | π → π | 1,4-Dimethyl-2-oxybenzene |

| ~ 255-265 | π → π | Phenyl group |

Note: The predicted values for the full molecule are based on the additive effects of the insulated chromophores and are subject to solvent effects. The alkoxy group on the dimethylbenzene ring is expected to cause a further red shift.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

A successful X-ray diffraction experiment would require the synthesis of a high-quality single crystal of the compound. The process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion or cooling.

Once a suitable crystal is obtained and analyzed, a wealth of structural data can be obtained.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Length (C-O, ether) | ~ 1.36 - 1.43 Å | Provides insight into the electronic nature of the ether linkage. |

| Bond Angle (C-O-C, ether) | ~ 110 - 118° | Indicates the geometry around the ether oxygen. |

| Torsion Angles (Butoxy Chain) | Variable | Describes the conformation of the flexible butoxy linker. |

| Intermolecular Interactions | van der Waals forces, π-π stacking | Determines the packing of molecules in the crystal lattice. |

Note: These are predicted values based on known structures of similar aromatic ethers and phenylalkyl compounds. Actual experimental values may vary.

In the absence of an experimental structure for the title compound, the study of crystal structures of its derivatives can provide valuable insights. For instance, introducing a substituent that can form hydrogen bonds (e.g., a hydroxyl or carboxyl group on one of the rings) could significantly alter the crystal packing and potentially lead to more ordered and predictable structures. The analysis of such derivatives would help in understanding the conformational preferences and intermolecular interaction capabilities of the core "this compound" scaffold.

Computational and Theoretical Investigations of 1,4 Dimethyl 2 4 Phenylbutoxy Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost. uj.edu.pl It is particularly effective for calculating the ground-state properties of medium to large organic molecules like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. uj.edu.pl DFT calculations are used to optimize the molecular geometry, finding the lowest energy conformation by minimizing forces on each atom.

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT (Note: This data is illustrative of typical DFT calculation results and is presented for educational purposes.)

| Parameter | Predicted Value | Unit |

|---|---|---|

| Total Energy | -850.12345 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.23 | eV |

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation.

For this compound, high-level ab initio calculations can be used to refine the results obtained from DFT. They are particularly valuable for obtaining highly accurate energies and for studying systems where DFT might have limitations. Self-consistent GW calculations, for example, provide a robust framework for describing both ground and excited state properties, systematically improving upon results from standard DFT or HF methods. arxiv.org These advanced calculations can yield more precise ionization energies and total energies, offering a deeper understanding of the molecule's electronic behavior. arxiv.org

Conformational Analysis and Energy Landscape of this compound

The flexible (4-phenylbutoxy) chain of the molecule allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion.

Computational methods can systematically rotate the dihedral angles along the flexible chain and calculate the corresponding energy of each conformation. This process generates a potential energy landscape, highlighting the low-energy, stable conformers and the energy barriers (transition states) between them. For this compound, key rotations would include the C-C bonds of the butane (B89635) chain and the C-O ether linkage. Understanding the preferred conformations is crucial as the molecule's shape influences its physical properties and biological interactions.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational models can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using computational methods. nmrdb.org By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. nmrdb.orgdocbrown.info For this compound, this would involve predicting the chemical shifts for the aromatic protons and carbons of both benzene (B151609) rings, the methyl groups, and the protons and carbons of the phenylbutoxy chain. docbrown.info

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is determined by transitions between electronic states. Time-Dependent DFT (TD-DFT) is a widely used method to calculate the excitation energies and oscillator strengths of these transitions. nih.gov This allows for the prediction of the absorption maxima (λ_max) that characterize the UV-Vis spectrum. For this molecule, the predicted spectrum would likely show absorptions characteristic of the substituted benzene chromophores. nist.govnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, computational methods can determine the frequencies and intensities of the vibrational modes. nih.gov The predicted IR spectrum for this compound would show characteristic peaks for C-H stretching in the aromatic and alkyl regions, C-O ether stretching, and benzene ring vibrations. docbrown.info

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is illustrative of typical computational predictions and is presented for educational purposes.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-O) | ~155 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C) | 110-130 ppm |

| ¹H NMR | Chemical Shift (Aromatic H) | 6.8-7.3 ppm |

| ¹H NMR | Chemical Shift (CH₃) | ~2.2 ppm |

| UV-Vis | λ_max | ~275 nm |

| IR | C-O Stretch | ~1250 cm⁻¹ |

| IR | Aromatic C-H Stretch | ~3030 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent effects, Molecular Dynamics (MD) simulations are used to study the explicit movement of a molecule over time in a solvent environment. mdpi.com MD simulations solve Newton's equations of motion for the molecule and a large number of surrounding solvent molecules (e.g., water). koreascience.krscilit.com

For this compound, an MD simulation would provide a detailed picture of its conformational flexibility in solution, showing how it tumbles, rotates, and how its side chain folds and unfolds. semanticscholar.org These simulations are essential for understanding how the molecule interacts with its environment, its solvation properties, and its average structure in a liquid phase.

Reactivity Prediction and Transition State Analysis

Computational chemistry can be used to predict the reactivity of a molecule by examining its electronic structure and by modeling potential reaction pathways. The HOMO and LUMO distributions, for instance, can indicate likely sites for electrophilic and nucleophilic attack.

To study a specific chemical reaction, computational methods can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For this compound, one could theoretically model reactions such as ether cleavage or electrophilic aromatic substitution to understand its chemical stability and potential transformation pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is predicated on the principle that the molecular structure, encoded in numerical descriptors, inherently determines the compound's characteristics. iupac.orgmdpi.com For analogues of this compound, which include various substituted ethers and benzene derivatives, QSPR models offer a valuable tool for predicting properties without the need for empirical measurement. nih.govnih.govnih.govnih.gov

The development of a QSPR model involves several key stages. Initially, a dataset of compounds with known properties is selected. Molecular descriptors, which are numerical representations of a molecule's structural and electronic attributes, are then generated. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. Finally, statistical methods, such as multiple linear regression (MLR), are employed to create a model that links the descriptors to the property of interest. nih.govresearchgate.net

In the context of analogues of this compound, research has demonstrated the utility of QSPR in predicting a range of properties. For instance, studies on halogenated methyl-phenyl ethers (anisoles) have successfully established linear relationships between structural descriptors and properties like sub-cooled liquid vapor pressures, n-octanol/water partition coefficients, and aqueous solubilities. nih.gov The molecular descriptors in such models often include quantities derived from electrostatic potential and the highest occupied molecular orbital (HOMO) energy. nih.gov

Similarly, QSPR analyses of various benzene derivatives have been conducted to predict thermodynamic properties and toxicity. nih.gov For example, a study on 36 substituted benzenes developed a model to predict the 50% effective inhibition concentration (EC50) for the algae Scenedesmus obliquus. This model utilized the energy of the lowest unoccupied molecular orbital (LUMO) and the Characteristic Root Index (CRI), which reflects hydrophobicity, molecular size, and branching, as key descriptors. nih.gov Another investigation into the thermodynamic properties of alkyl benzenes employed topological indices to correlate with properties such as heat capacity and entropy.

The predictive power of these models allows for the estimation of properties for novel or unmeasured analogues of this compound. By calculating the relevant molecular descriptors for a new analogue, its properties can be estimated using the established QSPR equation. This is particularly valuable in the early stages of research and development for screening large numbers of compounds.

Below are illustrative data tables showcasing the types of descriptors and predicted properties that can be derived from QSPR models for analogues of this compound, based on published methodologies.

Table 1: Molecular Descriptors Used in QSPR Models for Aromatic Ethers and Benzene Derivatives

| Descriptor Type | Descriptor Example | Property Predicted | Reference |

| Quantum-Chemical | HOMO Energy (EHOMO) | n-Octanol/Water Partition Coefficient | nih.gov |

| Quantum-Chemical | LUMO Energy (ELUMO) | Aquatic Toxicity (EC50) | nih.gov |

| Topological | Characteristic Root Index (CRI) | Aquatic Toxicity (EC50) | nih.gov |

| Topological | Wiener Index (W) | Thermodynamic Properties | |

| Electrostatic | Minimum Electrostatic Potential (Vmin) | Vapor Pressure | nih.gov |

Table 2: Predicted Properties of Hypothetical Analogues of this compound using a QSPR Model

This table is a hypothetical illustration of how a QSPR model might be used. The predicted values are not actual experimental data but are representative of the output from a QSPR study. The model is based on the general findings from the cited literature where descriptors like lipophilicity (LogP) and molecular size (Molecular Weight) are often correlated with biological and physical properties.

| Compound Name | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (-logS) |

| 1,4-Dimethyl-2-(3-phenylpropoxy)benzene | 240.35 | 5.2 | 4.8 |

| 1,4-Dimethyl-2-(5-phenylpentyloxy)benzene | 268.40 | 6.0 | 5.5 |

| 1-Ethyl-4-methyl-2-(4-phenylbutoxy)benzene | 268.40 | 6.1 | 5.6 |

| 1,4-Diethyl-2-(4-phenylbutoxy)benzene | 282.43 | 6.5 | 6.0 |

| 1-Methyl-4-propyl-2-(4-phenylbutoxy)benzene | 282.43 | 6.6 | 6.1 |

Exploration of 1,4 Dimethyl 2 4 Phenylbutoxy Benzene As a Chemical Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The structure of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene makes it an intriguing starting material for the synthesis of more complex organic molecules. The presence of two distinct aromatic rings, along with an ether linkage and alkyl substituents, provides multiple sites for functionalization.

The dimethyl-substituted phenyl ring can potentially undergo further electrophilic aromatic substitution reactions. The directing effects of the methyl and alkoxy groups would influence the position of new substituents, allowing for the controlled synthesis of polysubstituted aromatic compounds. Furthermore, the benzylic positions of the methyl groups are susceptible to radical halogenation, opening pathways to a variety of derivatives.

The terminal phenyl group on the butoxy chain offers another site for chemical modification. Standard aromatic substitution reactions could be employed to introduce a wide array of functional groups. The flexible butoxy chain itself can be a target for cleavage or rearrangement under specific reaction conditions, providing a route to different classes of compounds.

Hypothetically, the ether linkage could be cleaved using strong acids or other reagents to yield 2,5-dimethylphenol (B165462) and a phenylbutanol derivative, which are themselves valuable synthetic intermediates. merckmillipore.comsigmaaldrich.comthegoodscentscompany.comnih.govnist.gov

Role as a Scaffold for Library Synthesis

In the field of medicinal chemistry and drug discovery, the development of molecular libraries based on a common scaffold is a key strategy for identifying new bioactive compounds. nih.gov The core structure of this compound, containing both a rigid aromatic unit and a flexible chain, makes it a suitable candidate for a foundational scaffold.

By systematically modifying the two aromatic rings and the alkyl chain, a diverse library of analogues could be generated. For example, variations in the substitution pattern on either phenyl ring could be explored, or the length and branching of the connecting chain could be altered. This approach would allow for a systematic investigation of the structure-activity relationships of the resulting compounds in various biological assays. The ability to generate a large number of related compounds from a single, readily accessible precursor is a significant advantage in high-throughput screening campaigns.

Precursor for Advanced Materials (e.g., polymers, liquid crystals)

The structural characteristics of this compound suggest its potential as a monomer or a key component in the synthesis of advanced materials such as polymers and liquid crystals.

Polymers

The presence of aromatic rings suggests that this compound could be incorporated into polymer backbones to enhance thermal stability and mechanical properties. For instance, if appropriately functionalized with polymerizable groups, it could be used in the synthesis of polyesters, polyamides, or polyimides. researchgate.netrsc.org The flexible butoxy chain could impart a degree of flexibility to the resulting polymer, influencing properties such as the glass transition temperature and solubility.

The dimethylphenyl group is a feature found in some engineering thermoplastics, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), known for its high-temperature resistance and dimensional stability. psu.edu While not directly polymerizable in its current form, functionalized derivatives of this compound could be designed to undergo polymerization, potentially leading to new materials with tailored properties.

Liquid Crystals

The combination of a rigid aromatic core and a flexible alkyl chain is a hallmark of many liquid crystalline materials. nih.govnih.govmdpi.comrsc.org The 1,4-disubstituted pattern of the dimethylphenyl ring and the presence of the phenylbutoxy tail could promote the formation of mesophases under certain temperature conditions.

The length and flexibility of the 4-phenylbutoxy chain would play a crucial role in determining the type and stability of any liquid crystalline phases. By modifying the length of the alkyl chain or introducing different terminal groups on the phenyl ring, it might be possible to tune the liquid crystalline properties, such as the clearing point and the nature of the mesophase (e.g., nematic, smectic). Further research into the synthesis and characterization of a homologous series of such compounds would be necessary to fully explore this potential.

Design and Synthesis of Functionalized Derivatives of this compound for Specific Applications

The true potential of this compound as a building block lies in the ability to create functionalized derivatives tailored for specific applications.

Standard organic synthesis techniques could be employed to introduce a wide range of functional groups onto the molecule. For example, nitration followed by reduction would yield amino derivatives, which are versatile precursors for dyes, pharmaceuticals, and polymers. Halogenation of the aromatic rings would provide handles for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. google.com

The synthesis of such derivatives would open up a vast chemical space, allowing for the fine-tuning of the molecule's electronic, steric, and photophysical properties. This would be particularly relevant in the design of materials with specific optical or electronic functionalities.

Applications in Analytical Chemistry as a Reference Standard or Probe

In analytical chemistry, well-characterized compounds are essential as reference standards for the identification and quantification of related substances. Given that this compound is listed as an impurity of Gemfibrozil, a lipid-regulating drug, it could serve as a crucial reference standard in the quality control of this pharmaceutical. pharmaffiliates.com Its availability as a pure substance would allow for the development of accurate analytical methods to detect and quantify its presence in drug formulations.

Furthermore, a deuterated version of this compound, 1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene, is available and is related to Gemfibrozil. theclinivex.com Labeled compounds such as this are invaluable in pharmacokinetic studies and as internal standards in mass spectrometry-based bioanalysis.

Beyond its role as a standard, functionalized derivatives of this compound could potentially be developed as analytical probes. For example, the introduction of a fluorophore or a chromophore could lead to new probes for sensing specific analytes or for use in fluorescence microscopy.

Conclusion and Future Research Directions

Summary of Key Findings from Synthetic and Reactivity Studies

The synthesis and reactivity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene can be inferred from established methodologies for structurally related aryl ethers. The key structural features—a 1,2,4-trisubstituted benzene (B151609) ring bearing an activating alkoxy group and two methyl groups, one of which is ortho to the ether linkage—present distinct synthetic challenges and opportunities for functionalization.

Synthetic Approaches: The formation of the crucial aryl-oxygen (C-O) bond in this molecule would likely be approached via modern cross-coupling reactions, as classical methods such as the Williamson ether synthesis often fail with sterically hindered substrates and sp2-hybridized carbons. masterorganicchemistry.com

Ullmann Condensation: This copper-catalyzed reaction between an aryl halide (e.g., 2-bromo-1,4-dimethylbenzene) and an alcohol (4-phenyl-1-butanol) is a traditional route. However, it often requires harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper. rsc.org Modern protocols have been developed using catalytic amounts of copper with specific ligands, such as N,N-dimethylglycine or 1,10-phenanthroline (B135089) derivatives, which allow for milder reaction conditions. organic-chemistry.orgunion.edu

Buchwald-Hartwig Etherification: Palladium-catalyzed cross-coupling represents a more versatile and often higher-yielding approach for hindered systems. The reaction would involve coupling an aryl halide or triflate with 4-phenyl-1-butanol (B1666560) in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The choice of ligand is critical to the success of such couplings, with bulky, electron-rich phosphine ligands being essential for promoting the challenging reductive elimination step. acsgcipr.orgnih.gov

Metal-Free Arylations: Alternative methods using hypervalent iodine reagents, such as diaryliodonium salts, offer a transition-metal-free pathway to aryl ethers under mild conditions. organic-chemistry.orgorganic-chemistry.orgrsc.org

Reactivity Profile: The reactivity is dominated by the nature of the substituted aromatic ring and the stability of the ether linkage.

Electrophilic Aromatic Substitution: The alkoxy group is a strong activating group and, along with the two methyl groups, directs incoming electrophiles to the available ortho and para positions on the benzene ring. organicmystery.comdoubtnut.com Given the substitution pattern of this compound, the C3 and C5 positions are activated. Standard electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions would be expected to occur, likely favoring the less sterically hindered C5 position. stackexchange.comyoutube.com

Directed Ortho-Metalation (DoM): The ether oxygen can act as a directed metalation group (DMG), interacting with organolithium reagents to facilitate deprotonation exclusively at an adjacent ortho position. wikipedia.orgorganic-chemistry.org In this molecule, the C6 position is the only available site ortho to the ether, making it a prime target for regioselective functionalization via lithiation and subsequent quenching with an electrophile. uwindsor.ca

C–O Bond Cleavage: The aryl ether bond is generally robust. However, significant research has focused on the activation and cleavage of such bonds, which is relevant for degradation of lignin (B12514952) and for synthetic transformations. acs.orgnih.gov Nickel-based catalytic systems have proven particularly effective at cleaving the inert C(aryl)-O bond, allowing the ether to be used as a cross-coupling partner. acs.org

A comparison of general synthetic methods applicable to this type of ether is summarized below.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Common Challenges |

| Ullmann Condensation | CuI, Ligand (e.g., Phenanthroline) | Base (e.g., Cs₂CO₃), High Temp (110-140 °C), Solvent (e.g., DMSO, DMAc) rsc.orgorganic-chemistry.org | Uses inexpensive copper catalyst. | Harsh conditions, limited substrate scope, often requires aryl iodides. rsc.org |

| Buchwald-Hartwig Etherification | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand | Base (e.g., NaOtBu), Moderate Temp (RT-100 °C), Solvent (e.g., Toluene) nih.gov | High yields, broad substrate scope, mild conditions. nih.gov | Expensive palladium catalyst and ligands, air-sensitive reagents. nih.gov |

| Diaryliodonium Salt Arylation | Diaryliodonium Salt | Base (e.g., NaOH, K₂CO₃), Low Temp (RT), Metal-Free organic-chemistry.orgorganic-chemistry.org | Very mild, transition-metal-free, high functional group tolerance. organic-chemistry.org | Requires synthesis of the iodonium (B1229267) salt precursor. |

Unaddressed Challenges and Remaining Research Questions

The synthesis and manipulation of this compound and related sterically hindered ethers present several significant challenges that form the basis of current research questions.

Overcoming Steric Hindrance: The primary challenge is the steric congestion around the C-O bond, caused by the ortho-methyl group on the aryl ring. This hindrance can dramatically slow the rate of both bond formation and cleavage, often leading to low yields or requiring highly specialized and expensive catalytic systems. nih.govresearchgate.net The key question is how to design catalysts that are sufficiently active to operate efficiently on such crowded reaction centers under mild conditions.

Catalyst Efficiency and Sustainability: While palladium catalysis is effective, the cost and toxicity of palladium are significant drawbacks, especially for large-scale synthesis. acsgcipr.org A major challenge is the development of efficient catalysts based on more earth-abundant and less toxic metals like copper, nickel, or iron that can match the performance of palladium for these difficult transformations. rsc.orgnih.govacsgcipr.org

Regioselectivity in Functionalization: While the directing effects of the existing substituents are predictable, achieving perfect regioselectivity in electrophilic substitution reactions on the polysubstituted ring can be difficult. Mixtures of isomers may form, complicating purification. How can reaction conditions be tuned to favor a single product with high selectivity?

Controlled C-O Bond Activation: The general inertness of the aryl ether bond makes its selective activation for cross-coupling reactions a formidable challenge. acs.org While methods exist, they often require harsh conditions or highly reactive reagents that are incompatible with sensitive functional groups. The development of broadly applicable, chemoselective C-O activation protocols remains a critical unaddressed need.

Proposed Future Investigations for this compound and Related Aryl Ether Systems

Future research efforts should be directed at addressing the aforementioned challenges through the exploration of novel synthetic and catalytic methodologies.

Development of Novel Catalytic Systems: Investigations should focus on designing new ligand architectures for both palladium and earth-abundant metal catalysts. nih.gov For instance, exploring N-heterocyclic carbene (NHC) ligands for nickel catalysts could provide new pathways for efficient C-O bond formation and cleavage. acs.org Furthermore, the use of photocatalysis offers a promising avenue for C-O bond cleavage under exceptionally mild conditions, a strategy that could be applied to substrates like the title compound. acs.org

Exploiting Directed Ortho-Metalation (DoM): The potential for highly regioselective functionalization at the C6 position via DoM is significant. organic-chemistry.org A systematic study should be undertaken to explore the scope of this reaction, using a variety of electrophiles to install new functional groups. This would provide a powerful tool for the late-stage modification of complex aryl ether structures.

C-H Bond Functionalization Studies: Beyond DoM, direct C-H functionalization at other positions on the aromatic ring, catalyzed by transition metals, is a rapidly advancing field. nih.gov Investigating whether the C-H bonds at C3 or C5 can be selectively targeted for arylation, amination, or other couplings would open up new synthetic routes that are more atom-economical than traditional methods. Mechanistic investigations, including computational studies, would be crucial to understanding and controlling the regioselectivity of such reactions. nih.govresearchgate.net

Comparative Reactivity Studies: A systematic comparison of the reactivity of this compound with less-hindered analogues would provide valuable quantitative data on the impact of steric hindrance. Such studies could help in the rational design of catalysts tailored for challenging substrates.

| Research Direction | Objective | Potential Methodology | Key Question to Answer |

| Novel Catalysis | Develop sustainable methods for C-O bond formation/cleavage. | Earth-abundant metal catalysts (Cu, Ni, Fe); Photoredox catalysis. rsc.orgacs.orgacs.org | Can we achieve high yields for hindered ethers without precious metals? |

| Directed Functionalization | Achieve perfect regioselectivity in substitution. | Directed ortho-Metalation (DoM) with organolithium reagents. wikipedia.orgorganic-chemistry.org | What is the full scope of electrophiles that can be installed at the C6 position? |

| C-H Activation | Create new C-C or C-heteroatom bonds economically. | Cobalt or Rhodium-catalyzed C-H activation targeting C3/C5. nih.gov | Can we selectively functionalize one C-H bond over another in a polysubstituted ring? |

Potential Broader Impact of Research on Aryl Ether Chemistry

Research into the synthesis and reactivity of complex molecules like this compound has implications that extend far beyond fundamental organic chemistry.

Pharmaceutical and Agrochemical Development: The aryl ether motif is a privileged structure found in a vast number of biologically active compounds and pharmaceuticals. nih.govorganic-chemistry.orgnih.gov Developing more efficient, robust, and sustainable methods for constructing sterically hindered aryl ethers enables the synthesis of novel and complex molecular architectures, accelerating the discovery of new medicines and crop protection agents.

Materials Science: Aryl ethers are key components in high-performance polymers, such as poly(ether ether ketone) (PEEK) and poly(phenylene oxide) (PPO). The ability to synthesize and functionalize precisely substituted aryl ether monomers can lead to new materials with tailored thermal, mechanical, and electronic properties.

Lignin Valorization: Lignin, a major component of biomass, is the world's most abundant natural source of aromatic compounds. However, it is a complex polymer held together by aryl ether linkages. acs.org The development of catalytic methods to selectively cleave the C-O bonds in model compounds like this compound is directly applicable to breaking down lignin into valuable aromatic chemicals, a cornerstone of creating a sustainable, bio-based economy. nih.gov

Advancement of Catalysis: The pursuit of solutions for challenging reactions, such as those involving sterically hindered substrates, drives innovation in catalyst design and mechanistic understanding. nih.govresearchgate.net The insights gained from studying these difficult transformations often lead to the development of more powerful and general catalytic systems that benefit the entire field of chemical synthesis.

Q & A

Q. Methodology :

- Alkylation Strategies : The 4-phenylbutoxy group can be introduced via nucleophilic substitution (SN2) using a brominated butoxy precursor (e.g., 4-phenylbutanol activated with HBr) and a phenolic intermediate. Protecting groups (e.g., methyl ethers) may be required to prevent competing reactions at other positions .

- Regioselectivity : Electron-donating methyl groups at positions 1 and 4 direct electrophilic substitution to the ortho/para positions. Computational tools (e.g., DFT calculations) can predict reactivity patterns, while experimental validation via in situ monitoring (e.g., GC-MS) ensures controlled functionalization .

- Purification : Column chromatography with hexane/ethyl acetate gradients is effective for isolating the product. Purity can be confirmed via HPLC (>99% purity threshold) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Q. Methodology :

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl (δ 2.1–2.3 ppm) and aryl ether (δ 3.7–4.2 ppm) groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the phenylbutoxy chain .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₈H₂₂O) with <2 ppm error. Fragmentation patterns validate the butoxy sidechain .